molecular formula C14H12N2O2S B6013939 3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one

3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6013939
M. Wt: 272.32 g/mol
InChI Key: BKRJDDLJMSTMFQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenylethyl group and a hydroxy group, making it a unique and interesting molecule for scientific research.

Biochemical Analysis

Biochemical Properties

The compound 3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to inhibit the Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes .

Cellular Effects

3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It influences cell function by impacting cell signaling pathways and altering gene expression . It also affects cellular metabolism, particularly energy metabolism, due to its inhibitory effects on Cyt-bd .

Molecular Mechanism

The molecular mechanism of action of 3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it inhibits the function of Cyt-bd, thereby disrupting energy metabolism in Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been observed to maintain its antimycobacterial activity

Metabolic Pathways

Its inhibitory effect on Cyt-bd suggests that it may impact pathways related to energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The phenylethyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one is unique due to its specific structural features, such as the hydroxy and phenylethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-12(10-4-2-1-3-5-10)8-16-9-15-11-6-7-19-13(11)14(16)18/h1-7,9,12,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRJDDLJMSTMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC3=C(C2=O)SC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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